N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
This compound features a 1,5-dimethylpyrazole core substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a 1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety. The benzothiazole component is a heterocyclic aromatic system known for its electron-deficient properties and bioactivity, while the pyridinylmethyl group may enhance solubility or target-specific interactions. The compound’s molecular weight (unreported in evidence) is expected to fall within the range of 350–450 g/mol, comparable to structurally related pyrazole carboxamides (e.g., 374.4 g/mol for the compound in ) .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-10-16(22-23(13)2)18(25)24(12-14-6-5-9-20-11-14)19-21-15-7-3-4-8-17(15)26-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUZTACCUFSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and anti-tubercular agent.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are essential for bacterial survival and replication. This inhibition disrupts the metabolic processes of the bacteria, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations Impact Bioactivity :
- The target compound ’s benzothiazole group distinguishes it from benzimidazole-based analogs (). Benzothiazoles are often associated with antimicrobial or antitumor activity, whereas benzimidazoles are common in kinase inhibitors .
- Bexotegrast () shares a pyrazole-carboxamide motif but replaces benzothiazole with a pyrrolopyridine system, likely altering kinase selectivity .
Synthetic Approaches :
- The target compound’s synthesis likely mirrors methods in and , using EDCI/HOBt for amide bond formation . In contrast, patented compounds () employ proprietary protocols.
Substituent Effects :
- Pyridinylmethyl in the target compound may enhance solubility compared to hydrophobic groups like phenyl () or tetrahydro-2H-pyran-4-yl ().
- Methyl groups at pyrazole positions 1 and 5 could reduce metabolic degradation compared to unsubstituted analogs.
Pharmacological Data Gaps :
- While references tables of pharmacological data (e.g., examples A–E), specific results for the target compound or its analogs are unavailable .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Benzothiazole moiety : Contributes to its biological activity.
- Pyrazole ring : Known for its role in various pharmacological effects.
- Pyridine group : Enhances interaction with biological targets.
Target of Action
This compound exhibits potent antibacterial activity against various bacterial strains. It primarily targets specific proteins and enzymes crucial for bacterial survival and replication.
Mode of Action
The compound inhibits key proteins involved in:
- Cell wall synthesis
- Protein synthesis
- DNA replication
This inhibition results in bacterial cell death or stunted growth, showcasing its potential as an antibacterial agent.
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a favorable pharmacokinetic profile for this compound. Its structural characteristics may enhance its bioavailability and therapeutic efficacy.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial properties. It has been tested against several strains such as Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MICs) in the range of 250 µg/mL .
Additional Biological Activities
The compound's structure also suggests potential activities beyond antibacterial effects:
- Anticancer properties : Similar pyrazole derivatives have shown promise in inducing cell cycle arrest in cancer cells .
- Enzymatic inhibition : The compound may act as an inhibitor for various enzymes, contributing to its therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[pyridin-2-y]methyl]-1H-pyrazole-3-carboxamide | Contains a methoxy group | Potential kinase inhibitor |
| N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide | Different substitution pattern | Antibacterial and antifungal activity |
The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antibacterial Testing : In vitro studies demonstrated significant inhibition of bacterial growth at low concentrations.
- Cancer Cell Studies : Preliminary results indicate that derivatives with similar structures can induce apoptosis in cancer cell lines.
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF vs. acetonitrile) and bases (e.g., K₂CO₃ vs. NaH) to improve yield and purity. For example, highlights the use of K₂CO₃ in DMF for similar pyrazole derivatives, achieving 70–85% yields under room-temperature stirring. Monitor intermediates via TLC and purify via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm substitution patterns on the pyrazole and benzothiazole rings. IR spectroscopy (ATR mode) can identify carboxamide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI+) with <5 ppm error validates molecular weight. For crystallinity assessment, employ single-crystal X-ray diffraction (as in ), ensuring data-to-parameter ratios >10 and R factors <0.08 .
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against kinase or GPCR targets using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate predictions with pharmacophore modeling (Discovery Studio) and compare binding affinities to known inhibitors. emphasizes training in chemical biology methods like Chem/IBiS 416 for experimental validation .
Advanced Research Questions
Q. How to resolve crystallographic data contradictions in polymorphic forms of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) to minimize thermal motion artifacts. For polymorphs, compare unit cell parameters (e.g., reports a monoclinic system with space group P2₁/c). Apply Rietveld refinement (TOPAS-Academic) to powder XRD data to quantify phase purity. Cross-reference with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding patterns .
Q. What strategies validate structure-activity relationships (SAR) for pyrazole-benzothiazole hybrids?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., methyl vs. nitro groups on the benzothiazole ring) and assess bioactivity (e.g., IC₅₀ in enzyme assays). shows that substitution at the pyrazole 4-position (e.g., chloroacetamide) enhances reactivity. Use multivariate analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity, as in ’s approach to propolis compounds .
Q. How to design experiments to address contradictory solubility data in polar aprotic solvents?
- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis using turbidimetric titration (DMSO, DMF, THF). Measure Gibbs free energy (ΔG) via isothermal titration calorimetry (ITC) to quantify solvent interactions. ’s CRDC subclass RDF2050104 (membrane separation technologies) suggests using nano-filtration to isolate solvent-solute complexes for FTIR and DSC analysis .
Q. What advanced analytical methods ensure batch-to-batch consistency in academic-scale synthesis?
- Methodological Answer : Implement LC-MS/MS with MRM (multiple reaction monitoring) for trace impurity profiling (<0.1% detection). Use qNMR (quantitative ¹H NMR with maleic acid as an internal standard) for absolute purity. ’s compound (similar oxadiazole-pyrazole hybrid) lacks MSDS data, underscoring the need for in-house safety protocols and FTIR/GC-MS for solvent residue checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
